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Praseodymium(III) isopropoxide

Cat. No.: B095675
CAS No.: 19236-14-7
M. Wt: 318.17 g/mol
InChI Key: UMIVUKFKISBKQB-UHFFFAOYSA-N
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Description

Overview of Lanthanide Alkoxides in Inorganic and Organometallic Synthesis

Lanthanide alkoxides are a class of compounds containing a lanthanide metal bonded to one or more alkoxide ligands (-OR). These compounds are significant reagents and building blocks in chemistry. Alkoxide ligands are frequently used as oxygen donors in lanthanide chemistry because they are π-donors that form strong metal-oxygen bonds with the highly Lewis acidic lanthanide ions. wheatoncollege.edu

Key characteristics of metal alkoxides include high solubility and volatility. wheatoncollege.edu A notable feature of lanthanide alkoxides is their tendency to oligomerize, forming more complex structures, especially with larger metal centers. wheatoncollege.edu This behavior can be controlled, for instance, by using fluorinated alkoxide ligands, which can minimize unwanted oligomerization and enhance the hydrolytic and thermal stability of the complexes. wheatoncollege.edursc.org Lanthanide alkoxides serve as crucial precursors and catalysts in various reactions, including the controlled ring-opening polymerization of cyclic esters like rac-lactide. nih.gov

Significance of Praseodymium(III) in Advanced Chemical Systems and Materials Science

Praseodymium (Pr), a rare-earth element from the lanthanide series, possesses unique magnetic, optical, and chemical properties that make it valuable in numerous advanced applications. samaterials.comsamaterials.com It primarily exists in the +3 oxidation state, forming stable compounds. samaterials.com

Key Application Areas:

High-Strength Alloys: Praseodymium is a critical alloying agent. When added to magnesium, it creates high-strength, lightweight metals used in aircraft engines. stanfordmaterials.comstanfordmaterials.com

Permanent Magnets: It is a key component in high-power neodymium magnets. While called neodymium magnets, they often contain a significant percentage of praseodymium, which enhances their magnetic strength and stability. stanfordmaterials.comstanfordmaterials.com These magnets are essential for electric vehicles, wind turbines, and medical imaging devices. samaterials.com

Specialty Glasses and Ceramics: Praseodymium compounds are used to impart a distinct yellow color to glasses and ceramics. stanfordmaterials.comnanografi.com Glass containing praseodymium, known as didymium glass, is particularly useful for its ability to filter out infrared radiation, making it ideal for welders' and glassblowers' goggles. stanfordmaterials.comnanografi.com

Catalysis: Praseodymium and its oxides act as catalysts in various chemical reactions. samaterials.com Praseodymium oxide (Pr₂O₃) is noted for its role in the oxidation of carbon monoxide and the cracking of hydrocarbons in petroleum refining. stanfordmaterials.comnanografi.com

Current Research Landscape and Emerging Applications of Praseodymium(III) Isopropoxide Precursors

This compound is primarily valued as a precursor—a starting compound for the synthesis of other materials. smolecule.comsmolecule.com Its chemical reactivity and decomposition properties are leveraged to create precisely structured materials. smolecule.com

Synthesis and Decomposition: The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of anhydrous praseodymium trichloroacetate (B1195264) with sodium isopropoxide in benzene (B151609). core.ac.uk Another method is the direct reaction of praseodymium oxide or chloride with isopropanol (B130326). smolecule.com These syntheses are typically performed under inert atmospheres to prevent contamination from moisture. smolecule.com Upon heating under vacuum, this compound decomposes to form praseodymium oxide (Pr₂O₃). smolecule.com The thermal decomposition of related praseodymium hydroxides proceeds through intermediates like PrOOH before forming oxide phases. iaea.org

Applications as a Precursor:

Catalysis: It serves as a precursor for catalysts used in organic synthesis and polymerization reactions. qyresearch.insmolecule.com

Thin Films and Coatings: The compound is used for the deposition of praseodymium-containing thin films. smolecule.com For example, it can be used with titanium tetra-isopropoxide in a sol-gel process to prepare praseodymium-doped titanium dioxide (TiO₂) thin films that exhibit enhanced photocatalytic activity under visible light. researchgate.net

Nanomaterials: It is employed in the synthesis of nanostructured materials. smolecule.com The choice of precursor is critical; research on other praseodymium alkoxides has shown that the precursor's molecular structure can template the morphology of the resulting nanostructures, such as nanorods or spherical particles of praseodymium hydroxide (B78521) (Pr(OH)₃). researchgate.net

Polymer Chemistry: In an emerging application, this compound has been used to synthesize novel conjugated polymers containing praseodymium complexes. These materials exhibit good thermal stability and are being explored for potential use in polymer memory devices. bohrium.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name praseodymium(3+);propan-2-olate
CAS Number 19236-14-7
Molecular Formula C₉H₂₁O₃Pr
Molecular Weight 318.12 g/mol
Appearance Green powder
Boiling Point 175°C at 0.04 mm Hg (sublimes)
Sensitivity Moisture sensitive

Data sourced from references qyresearch.insmolecule.comereztech.comchemicalbook.comnih.gov

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21O3Pr B095675 Praseodymium(III) isopropoxide CAS No. 19236-14-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

praseodymium(3+);propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7O.Pr/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVUKFKISBKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3Pr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370095
Record name Praseodymium(III) isopropoxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19236-14-7
Record name Praseodymium(III) isopropoxide
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Record name Praseodymium(III) isopropoxide
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Synthetic Methodologies for Praseodymium Iii Isopropoxide and Its Derivatives

Direct Synthesis Approaches for Praseodymium(III) Isopropoxide

The direct synthesis of this compound can be achieved through several methods, primarily involving the reaction of a praseodymium source with an isopropoxide-donating reagent.

A common and effective method for the preparation of this compound involves the metathesis reaction between an anhydrous praseodymium(III) halide and an alkali metal isopropoxide. For instance, anhydrous praseodymium(III) trichloroacetate (B1195264) can be reacted with sodium isopropoxide in a 1:3 molar ratio in a suitable solvent such as benzene (B151609) to yield this compound. core.ac.uk Similarly, a solvent-free approach involves mixing praseodymium chloride directly with sodium isopropoxide. smolecule.com

Another synthetic strategy involves the direct reaction of praseodymium metal with isopropyl alcohol. This reaction is typically carried out under reflux conditions and is facilitated by a catalytic amount of mercuric iodide, mercuric chloride, or a mixture of mercuric chloride and mercuric acetate (B1210297) to achieve high yields. google.com

Table 1: Selected Direct Synthesis Methods for this compound

Praseodymium Source Reagent Solvent/Conditions Product Reference
Anhydrous Pr(III) trichloroacetate Sodium isopropoxide Benzene This compound core.ac.uk
Praseodymium chloride Sodium isopropoxide Solvent-free This compound smolecule.com

Derivatization and Complexation Strategies Utilizing this compound

This compound is a versatile starting material for the synthesis of a wide range of coordination complexes. The isopropoxide groups can be readily substituted by various chelating ligands, leading to the formation of stable complexes with diverse coordination environments and properties.

The synthesis of praseodymium(III) complexes with chelating ligands often involves the reaction of this compound with the desired ligand in an appropriate solvent. This method allows for the controlled formation of complexes with specific stoichiometries and geometries.

Praseodymium(III) complexes with amino acids have been synthesized by reacting this compound with various amino acids in a 1:3 molar ratio. core.ac.uk The reaction is typically carried out in a mixture of benzene and isopropanol (B130326). core.ac.uk This synthetic route has been successfully employed to prepare complexes with amino acids such as glycine, alanine, valine, leucine, isoleucine, histidine, serine, 4-aminobutyric acid, methionine, tryptophane, and cysteine. core.ac.uk These reactions yield sparingly soluble complexes of the general type Ln(amino acid)₃. core.ac.uk

Table 2: Synthesis of Praseodymium(III) Amino Acid Complexes

Praseodymium Precursor Amino Acid Molar Ratio (Pr:Amino Acid) Solvent General Product Formula Reference

β-Diketonate ligands are widely used in the synthesis of luminescent praseodymium(III) complexes. These ligands act as efficient sensitizers for the lanthanide ion's emission. The synthesis of such complexes can be achieved by reacting a praseodymium salt with the β-diketone in a suitable solvent. For example, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)aquamethanolpraseodymium(III), [Pr(fod)₃(H₂O)(HOCH₃)], has been synthesized. unizar.esresearchgate.net In this complex, the praseodymium ion is coordinated by three β-diketonate ligands, one water molecule, and one methanol (B129727) molecule, resulting in an eight-coordinate square-antiprismatic geometry. unizar.es

Table 3: Example of a Praseodymium(III) β-Diketonate Complex

Complex Name Chemical Formula Coordination Number Geometry Reference

The coordination sphere of praseodymium(III) can be further modified by the introduction of ancillary ligands such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089). These nitrogen-donating heterocyclic ligands can enhance the stability and influence the photophysical properties of the resulting complexes. For instance, a praseodymium(III) complex has been synthesized using an amino acid-based azo dye ligand (N,N-dimethylazoleucine) and 1,10-phenanthroline in a 1:2:1 molar ratio of Pr(III):azo dye:phenanthroline. core.ac.uk The general formula for this type of complex is [Pr(L1)₂(L2)(H₂O)₂], where L1 is the azo dye and L2 is 1,10-phenanthroline. core.ac.uk

Synthesis of Praseodymium(III) Complexes with Chelating Ligands

Heptadentate Ligand Systems (e.g., trensal) for Praseodymium(III) Complexes

The coordination chemistry of praseodymium(III) with heptadentate (N₄O₃) ligands, such as tris[2-(salicylideneamino)ethyl]amine (trensal or H₃L¹), has been a subject of detailed investigation. researchgate.net These ligands are capable of encapsulating the metal ion, leading to stable and well-defined complex structures.

The synthesis of Praseodymium(III)-trensal complexes can be achieved through two primary routes:

Template Synthesis: This method involves the reaction of tris(2-aminoethyl)amine (B1216632) with salicylaldehyde (B1680747) in the presence of a praseodymium(III) salt, typically in an acetonitrile (B52724) medium. The metal ion acts as a template, directing the condensation reaction to form the macrocyclic ligand around it. researchgate.net

Direct Ligand Reaction: An alternative pathway is the reaction of a pre-synthesized praseodymium(III) complex, such as one containing 1,9-bis(2-aminoethyl)-1,4,6,9,12,14-hexaazacyclohexadecane, with salicylaldehyde in acetonitrile. researchgate.net

X-ray structural analysis of the resulting Pr(trensal) complex reveals a rare example of a lanthanide heptadentate complex where the praseodymium ion is coordinated by all seven donor atoms of the ligand: four nitrogen atoms and three oxygen atoms. researchgate.net The crystallographic data for the praseodymium(III)-trensal complex is detailed below.

ParameterValue for [Pr(C₂₇H₂₇N₄O₃)]·0.5CH₃CN
Crystal SystemTrigonal
Space GroupP-3
a (Å)13.713(2)
c (Å)8.093(3)
U (ų)1318.0(7)
Z2

Data sourced from reference researchgate.net.

Pyrazoline and Thio Ligand Coordination in Praseodymium(III) Systems

Praseodymium(III) readily forms complexes with ligands containing nitrogen, oxygen, and sulfur donor atoms. rsc.org Pyrazolines, which are five-membered heterocyclic compounds, act as effective N,O-donor ligands. Furthermore, these pyrazoline complexes can be integrated with sulfur-donor thio ligands, such as dithiocarbamates and xanthates, to create mixed-ligand systems. rsc.org

The synthesis of these complexes is typically carried out in a methanolic solution. For pyrazoline complexes, a substituted chalcone (B49325) is first reacted with phenylhydrazine (B124118) to form the pyrazoline ligand. This is followed by the addition of a methanolic solution of praseodymium(III) chloride. rsc.org

To synthesize the mixed-ligand complexes, the initial Pr(III)-pyrazoline complex is formed in solution. Subsequently, a methanolic solution of a thio-ligand salt, such as sodium diethyldithiocarbamate (B1195824) or potassium ethyl xanthate, is added, and the mixture is stirred for an extended period to ensure complete reaction. rsc.org The resulting solid complexes are then isolated and purified. rsc.org

Complex TypeGeneral Formula ExampleLigands Involved
Pyrazoline Complex[Pr(C₁₅H₁₂N₂OX)Cl₂·nH₂O]Substituted Pyrazoline
Mixed-Ligand Pyrazoline-Thio ComplexNot specifiedSubstituted Pyrazoline and Dithiocarbamate or Xanthate

Data sourced from reference rsc.org.

Formation of Heterometallic Alkoxide Clusters Incorporating Praseodymium(III)

The synthesis of heterometallic alkoxide clusters containing both praseodymium(III) and a 3d transition metal represents an advanced area of materials chemistry. These clusters are valuable as single-source precursors for the production of binary oxide nanomaterials with specific perovskite structures. nih.govnih.gov

A novel and efficient method for synthesizing 3d-4f heterometallic alkoxides involves the direct reaction of metallic lanthanides with transition metal chlorides in an alcoholic medium. nih.govbohrium.comacs.org This approach utilizes metallic praseodymium, which reacts with divalent transition-metal chlorides (MCl₂, where M = Mn, Co, Ni) in 2-methoxyethanol. nih.govnih.gov This alcohol serves as both the solvent and the precursor for the alkoxide ligands. nih.gov

This synthetic strategy leads to the formation of a family of new heterometallic oxo-alkoxide clusters. nih.govnih.gov The reaction mechanism can also lead to the isolation of various homo- and heterometallic intermediates, providing insight into the cluster formation process. nih.govnih.gov The resulting crystalline precursors can be selectively converted into binary metal oxide nanomaterials, such as PrCoO₃ and Pr₀.₉MnO₃, through thermal decomposition. nih.govnih.gov

Lanthanide (Ln)Transition Metal (M)Resulting Cluster Formula
PrCo[Pr₄Co₂(μ₆-O)(μ₃-OR)₈(HOR)ₓCl₆] (x = 2, 4)
PrNi[Pr₄Ni₂(μ₆-O)(μ₃-OR)₈(HOR)ₓCl₆] (x = 2, 4)
PrMn[Pr₄Mn₂(μ₃-OH)₂(μ₃-OR)₄(μ-OR)₄(μ-Cl)₂(HOR)₄Cl₆]

Data sourced from references nih.govnih.gov. Note: R represents the 2-methoxyethyl group (CH₂CH₂OCH₃).

Structural Chemistry and Coordination Environments of Praseodymium Iii Isopropoxide Systems

Elucidation of Praseodymium(III) Coordination Geometry and Stereochemistry in Complexes

The coordination geometry of Pr(III) complexes is often complex and not easily defined, with exceptions occurring in the presence of exceptionally bulky ligands. wikipedia.org The large ionic radius of the Pr(III) ion allows for the accommodation of a variable number of ligands, leading to a range of coordination polyhedra.

The coordination number (CN) for a central metal ion is the total number of attachment points for ligands. libretexts.org Praseodymium(III) complexes exhibit significant variability in their coordination numbers, which is influenced by the size and charge of the Pr(III) ion, as well as the steric bulk and denticity of the coordinating ligands. libretexts.org While lower coordination numbers can be enforced by bulky ligands, the Pr(III) ion typically favors higher coordination numbers, ranging from 6 to 12. wikipedia.orgresearchgate.net For instance, eight-coordinate Pr(III) complexes have been formulated, and a coordination number of 12 has been structurally characterized in a complex with organofluorotitanate ligands. researchgate.nethakon-art.com This flexibility in coordination number is a hallmark of lanthanide chemistry.

Coordination NumberExample Ligand Type / ComplexReference
3Bulky silylamide [Pr{N(SiMe3)2}3] wikipedia.org
8Schiff base / Nitrate (B79036) Pr(L)(NO3)(H2O)2 hakon-art.com
12Organofluorotitanate researchgate.net

In lanthanide complexes, the 4f orbitals are effectively shielded by the outer 5s and 5p electrons. nih.gov Consequently, the effects of the ligand field—the electrostatic field created by the surrounding ligands—are much weaker compared to those in transition metal complexes. nih.gov Despite this, the ligand field is a key factor in determining the magnetic and optical properties of the complex and can influence the geometry of the coordination polyhedron. nih.govsoton.ac.uk

The interaction between the Pr(III) ion's valence orbitals and the isopropoxide ligands leads to a splitting of the f-orbital energy levels. nih.gov This splitting is a sensitive function of the coordination geometry. nih.govsoton.ac.uk Deviations from ideal geometries (e.g., octahedral or tetrahedral) are common and result in distorted coordination polyhedra. researchgate.net This distortion can be driven by the minimization of inter-ligand repulsion and the optimization of metal-ligand bonding interactions within the specific ligand field environment. researchgate.net In some highly unusual praseodymium complexes, an "inverted ligand field" has been observed, where ligand orbitals are lower in energy than some metal orbitals, leading to unique electronic structures. bioengineer.org

Praseodymium-Ligand Bonding Characteristics and Electronic Structure

The bonding in Praseodymium(III) compounds is primarily ionic, a consequence of the large size and high positive charge of the Pr³⁺ ion. The electronic configuration of Praseodymium is [Xe] 4f³ 6s², with the +3 oxidation state being the most common. webqc.orgperiodic-table.org

The nephelauxetic effect (from the Greek for "cloud-expanding") provides evidence for a degree of covalent character in the predominantly ionic metal-ligand bonds of lanthanide complexes. wikipedia.orgquora.com This effect describes the decrease in the inter-electronic repulsion parameter (Racah parameter, B) in a complex compared to the free gaseous ion. wikipedia.org This reduction occurs because the metal orbitals expand upon forming covalent bonds with ligand orbitals, allowing the electrons to spread over a larger volume and thus reducing their mutual repulsion. wikipedia.org

The magnitude of this effect is quantified by the nephelauxetic ratio (β):

β = B (complex) / B (free ion)

A β value less than 1 indicates a reduction in the Racah parameter and suggests a degree of covalency in the metal-ligand bond. bnmu.ac.in From this, other parameters such as the bonding parameter (b¹/²) and Sinha's parameter (δ%) can be calculated to further quantify the covalent character. kau.edu.sacore.ac.uk Positive values for these parameters are indicative of covalent contributions to the bond. kau.edu.sa Studies on various Pr(III) complexes have confirmed the presence of this effect, demonstrating that the Pr-ligand bonds, including the Pr-O bonds in isopropoxide, are not purely ionic. kau.edu.sacore.ac.uk

ParameterFormulaIndication
Nephelauxetic Ratio (β)Bcomplex / Bfree ionValue < 1 suggests covalent character.
Sinha's Parameter (δ%)[(1-β)/β] x 100Measures the degree of covalency.
Bonding Parameter (b1/2)[ (1-β) / 2 ]1/2Reflects the involvement of 4f orbitals in bonding.

Molecular Architectures: Monomeric, Oligomeric, and Polymeric Structures

Metal alkoxides, including lanthanide isopropoxides, often exhibit a tendency to form oligomeric or polymeric structures. This aggregation is driven by the metal center's desire to expand its coordination sphere beyond what is provided by a simple monomeric formula, such as Pr(OCH(CH₃)₂)₃. In a monomeric state, the coordination number for the praseodymium would be only 3, which is unusually low for a large lanthanide ion.

To achieve a more stable, higher coordination number, the isopropoxide ligands can act as bridging ligands between two or more praseodymium centers. The oxygen atom of an isopropoxide group can donate its lone pair of electrons to an adjacent metal ion, forming a Pr-O-Pr bridge. This can lead to the formation of dimers, trimers, or more complex oligomeric structures. In some cases, this can extend into one-, two-, or three-dimensional polymeric networks. wikipedia.org The specific molecular architecture adopted by Praseodymium(III) isopropoxide depends on factors such as the method of synthesis and the conditions of crystallization.

Applications in Advanced Materials Science and Engineering

Precursor Chemistry for Thin Film Deposition Technologies

In the fabrication of advanced electronic and optical components, the deposition of thin films with controlled thickness, composition, and morphology is critical. Praseodymium(III) isopropoxide is recognized as a metal-organic precursor for such thin film deposition techniques. smolecule.comamericanelements.com The "isopropoxide" ligands—three isopropanol (B130326) groups attached to the central praseodymium atom—can be thermally cleaved during deposition, allowing the praseodymium to deposit onto a substrate, often in the form of an oxide or as part of a more complex compound.

Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-quality, high-performance solid materials, typically under vacuum. umich.edu The process involves flowing a volatile precursor gas into a chamber where it chemically reacts or decomposes on a substrate surface to produce the desired deposit. Metal alkoxides, the class of compounds to which this compound belongs, are frequently used in CVD due to their volatility and ability to decompose cleanly. tms.org

Metal-Organic Chemical Vapor Deposition (MOCVD) is a specific type of CVD that uses organometallic compounds as precursors. tms.org This technique offers precise control over film composition and thickness at an atomic level, making it suitable for creating complex, multi-component oxide films. umich.edunasa.gov While this compound is a viable MOCVD precursor, much of the documented research on praseodymium-based films has utilized other organometallic precursors, such as β-diketonates, which have demonstrated success in depositing a variety of praseodymium oxide phases. electrochem.orgresearchgate.net

Praseodymium oxide films, particularly Pr₂O₃ and its higher oxides like Pr₆O₁₁, are investigated as high-κ dielectrics to replace silicon dioxide in next-generation semiconductor devices. electrochem.org The MOCVD technique allows for the deposition of these films with specific crystalline phases. Research has shown that by carefully controlling deposition parameters like oxygen partial pressure, different praseodymium oxide phases can be selectively formed. For instance, studies using the precursor Pr(tmhd)₃ (praseodymium tetramethylheptanedionate) have successfully deposited Pr₂O₃ and Pr₆O₁₁ films on silicon substrates. electrochem.org Another study utilized a different alkoxide, [Pr(mmp)₃] (where mmp = 1-methoxy-2-methyl-2-propanolate), via liquid injection MOCVD to grow films consisting mainly of the Pr₆O₁₁ phase over a wide temperature range. researchgate.net

Target Film Precursor Substrate Deposition Temperature Oxygen Partial Pressure (PO₂) Resulting Phase Citation
Pr₂O₃ Pr(tmhd)₃ Si (100) 750°C 10⁻⁵ torr Hexagonal (random) electrochem.org

Praseodymium silicate (B1173343) films are another class of materials with potential as high-κ gate dielectrics. These films combine praseodymium oxide with silicon to form a stable, amorphous layer with desirable electrical properties. MOCVD has been used to create these films. In one notable study, praseodymium silicate films were deposited using the precursor [Pr{N(SiMe₃)₂}₃] without an additional silicon source. researchgate.net The deposition occurred at temperatures between 350–550 °C, yielding films with a silicon content of 16–22 atomic percent. researchgate.net After annealing at high temperatures (900–1000 °C), the films crystallized into the Pr₉.₃₃(SiO₄)₆O₂ phase and exhibited a dielectric constant (permittivity) in the range of 14–21. researchgate.net

To further tune the properties of high-κ dielectrics, ternary oxides such as praseodymium aluminum oxide (PrAlOₓ) have been explored. These materials can offer improved thermal stability and amorphous morphology compared to binary oxides. PrAlOₓ thin films have been successfully grown by MOCVD using dual-source precursors. researchgate.netresearchgate.net Research has focused on mixtures of an aluminum precursor, like aluminum acetylacetonate (B107027) (Al(acac)₃), with a praseodymium precursor, such as Pr(tmhd)₃ or Pr(hfa)₃·diglyme. researchgate.netresearchgate.net The composition and microstructure of the resulting smooth, amorphous films were found to be highly dependent on the choice of the praseodymium precursor. researchgate.net Films grown with the Pr(hfa)₃·diglyme precursor showed optimal structural properties and a dielectric constant of approximately 12. researchgate.net

Atomic Layer Deposition (ALD) is a specialized deposition technique that builds films one atomic layer at a time, offering unparalleled precision and conformality on complex 3D structures. opticsjournal.netresearching.cn The process relies on sequential, self-limiting surface reactions. researching.cn Metal alkoxides are a known class of ALD precursors; for example, titanium isopropoxide is used for the ALD of titanium oxide. epfl.ch

While this compound is a potential candidate for ALD, research into praseodymium-based ALD processes has often explored other classes of precursors. For the deposition of praseodymium aluminum oxide, a novel precursor, tris(N,N′-diisopropylacetamidinato) praseodymium, was developed and used with trimethylaluminum (B3029685) (TMA) and water. harvard.edu This process yielded high-purity, amorphous PrₓAl₂₋ₓO₃ films with excellent electrical properties, including a low leakage current and a dielectric constant of 18 for a film with the stoichiometry Pr₁.₁₅Al₀.₈₅O₃. harvard.edu The development of such specialized precursors highlights the ongoing search for compounds with ideal thermal stability, volatility, and reactivity for the demanding ALD process. researching.cn

Table 2: List of Chemical Compounds

Compound Name Formula
This compound C₉H₂₁O₃Pr
Praseodymium Oxide Pr₂O₃
Praseodymium Oxide Pr₆O₁₁
Praseodymium Silicate Pr₉.₃₃(SiO₄)₆O₂
Praseodymium Aluminum Oxide PrAlOₓ
Silicon Dioxide SiO₂
Praseodymium tetramethylheptanedionate Pr(C₁₁H₁₉O₂)₃ or Pr(tmhd)₃
1-methoxy-2-methyl-2-propanolate C₅H₁₁O₂⁻ or mmp
Tris(bis(trimethylsilyl)amido)praseodymium Pr[N(Si(CH₃)₃)₂]₃
Aluminum acetylacetonate Al(C₅H₇O₂)₃ or Al(acac)₃
Praseodymium hexafluoroacetylacetonate diglyme Pr(C₅HF₆O₂)₃·C₆H₁₄O₃ or Pr(hfa)₃·diglyme
Tris(N,N′-diisopropylacetamidinato) praseodymium Pr[CH₃C(N-iPr)₂]₃
Trimethylaluminum Al(CH₃)₃ or TMA
Titanium isopropoxide Ti[OCH(CH₃)₂]₄
Metal-Organic Chemical Vapor Deposition (MOCVD) of Praseodymium-Based Films

Sol-Gel Synthesis of Praseodymium-Containing Functional Materials

The sol-gel process is a versatile wet-chemical technique used for fabricating materials from a chemical solution (the 'sol') that acts as a precursor for an integrated network (the 'gel'). scispace.com this compound is an ideal precursor for sol-gel synthesis due to its controlled hydrolysis and condensation reactions. This method allows for the synthesis of various praseodymium-containing materials, including modified catalysts and functional oxides, at relatively low temperatures. scispace.comscientific.netbohrium.com

Surface sol-gel (SSG) deposition is a precise, layer-by-layer technique for applying ultra-thin, conformal coatings onto complex microstructures. rsc.orgosti.gov This method has been effectively applied to modify the electrodes of Solid Oxide Fuel Cells (SOFCs), enhancing their catalytic activity and long-term durability. rsc.orgosti.gov In a typical SSG process for modifying an SOFC cathode, the porous electrode is first functionalized, then exposed to a precursor solution (e.g., this compound in a solvent), followed by hydrolysis and a final heat treatment to form a thin oxide layer.

The application of a praseodymium oxide (PrOₓ) coating onto a Lanthanum Strontium Cobalt Ferrite (B1171679) (LSCF) cathode using SSG has been shown to dramatically improve performance. rsc.org The PrOₓ coating is highly uniform and its loading can be precisely controlled by the number of deposition cycles. This modification reduces the polarization resistance of the cathode and lowers the activation energy for the oxygen reduction reaction (ORR). rsc.org For instance, an LSCF cathode modified with 75 cycles of PrOₓ deposition (75-PrOx-LSCF) showed a polarization resistance of 0.075 Ωcm² at 650°C, a significant improvement over the 0.263 Ωcm² of a bare LSCF cathode. rsc.org This enhancement is attributed to the high catalytic activity of the nanostructured PrOₓ. acs.orgst-andrews.ac.uk The improved performance translates to higher peak power densities in full-cell configurations. rsc.org

Table 1: Impact of Surface Sol-Gel PrOₓ Coatings on SOFC Cathode Performance

Sample Coating Cycles Polarization Resistance (Rₚ) at 650°C (Ωcm²) Peak Power Density at 650°C (W cm⁻²)
Bare LSCF 0 0.263 0.32

This table summarizes the enhancement in electrochemical performance of an LSCF cathode after modification with a praseodymium oxide coating via surface sol-gel deposition. Data sourced from rsc.org.

Praseodymium doping has been identified as an effective strategy to enhance the photocatalytic activity of titanium dioxide (TiO₂). scientific.netkoreascience.kr Using a sol-gel method with titanium isopropoxide and a praseodymium salt as precursors, researchers have synthesized Pr-doped TiO₂ nanoparticles that show superior performance in the degradation of organic pollutants under UV and visible light irradiation. scientific.netbohrium.combibliotekanauki.pl

The introduction of Pr³⁺ ions into the TiO₂ lattice creates lattice distortions and acts as an effective inhibitor of electron-hole recombination, which is a primary limiting factor in TiO₂'s photocatalytic efficiency. scientific.netkoreascience.kr Doping also retards the phase transformation of TiO₂ from the more catalytically active anatase phase to the less active rutile phase. scientific.netmetu.edu.tr Furthermore, praseodymium doping can extend the light absorption of TiO₂ into the visible region, allowing for more efficient use of solar energy. koreascience.krbibliotekanauki.pl Studies have shown that an optimal doping concentration of praseodymium exists to maximize photocatalytic activity. For example, in the degradation of phenol (B47542), TiO₂ doped with 0.072 mol% Pr showed the highest efficiency, while for bisphenol A degradation, a 1.0 wt% Pr loading was found to be optimum. bohrium.combohrium.com

Table 2: Research Findings on Pr-Doped TiO₂ for Photocatalysis

Pollutant Doping Method Optimal Pr Content Key Findings
Methyl Orange Sol-Microwave 2% Enhanced visible light use; band gap reduced from 3.28 eV to 2.95 eV. koreascience.kr
Phenol Sol-Gel 0.072 mol% Samples annealed at 600°C with mixed anatase/rutile phases had the highest efficiency. bohrium.com
Phenol Sol-Gel 0.25 mol% Highest activity under visible light; anatase structure was maintained. bibliotekanauki.pl
Methylene Blue Sol-Gel 1% Stabilized anatase phase and increased surface area; higher activity at 600°C calcination. metu.edu.tr

This table presents a summary of various studies on the synthesis and photocatalytic performance of praseodymium-doped titanium dioxide nanoparticles.

Heterometallic alkoxides, which contain two or more different metal atoms in a single molecule, are valuable single-source precursors for the synthesis of complex binary or ternary metal oxides. This approach offers excellent control over the stoichiometry and homogeneity of the final material.

A synthetic route has been developed involving the direct reaction of metallic lanthanides (including Pr) with 3d transition-metal chlorides in 2-methoxyethanol, which acts as both a solvent and a ligand source. nih.govacs.org This method yields heterometallic oxo-alkoxide clusters. nih.govacs.orgfigshare.com For instance, praseodymium-containing clusters such as [Pr₄M₂(μ₆-O)(μ₃-OR)₈(HOR)ₓCl₆] (where M = Co, Ni) and [Pr₄Mn₂(μ₃-OH)₂(μ₃-OR)₄(μ-OR)₄(μ-Cl)₂(HOR)₄Cl₆] have been synthesized. nih.govacs.org

These molecular precursors can then be converted into binary metal oxide nanomaterials through thermal decomposition at high temperatures (e.g., 1100 °C). nih.govnih.gov This process has been used to selectively form perovskite-structured nanomaterials. nih.govacs.org For example, the praseodymium-containing precursors were successfully converted to Pr₀.₉MnO₃ and PrCoO₃, which are materials with promising magnetic, luminescent, or catalytic properties. nih.govnih.govresearchgate.net

Table 3: Binary Metal Oxides from Praseodymium-Containing Heterometallic Alkoxide Precursors

Precursor Complex Resulting Binary Oxide Crystal Structure
[Pr₄Mn₂(μ₃-OH)₂(μ₃-OR)₄(μ-OR)₄(μ-Cl)₂(HOR)₄Cl₆] Pr₀.₉MnO₃ Orthorhombic Perovskite

This table shows examples of praseodymium-containing binary metal oxide nanomaterials synthesized from single-source heterometallic alkoxide precursors. R represents the 2-methoxyethyl group. Data sourced from nih.govacs.org.

Beyond conventional sol-gel methods, alternative synthesis pathways are being explored to create praseodymium oxide materials with controlled three-dimensional (3D) structures and specific morphologies. While direct templated precipitation from this compound is not widely documented, related techniques demonstrate the principle of achieving structural control.

Methods such as combustion synthesis, using precursors like praseodymium nitrate (B79036) and a fuel like urea, can produce Pr₆O₁₁ nanoparticles. researchgate.net The morphology and phase of the resulting oxide are highly dependent on the synthesis conditions, such as calcination temperature and fuel-to-oxidizer ratio. researchgate.net Other techniques like electrostatic spray deposition have been used to create hierarchical, nanostructured Pr₆O₁₁ films with innovative microstructures for SOFC applications. researchgate.net Pulsed-laser deposition has been shown to produce ordered, rod-like surface structures of praseodymium oxide on silicon substrates. researchgate.net These methods, while not strictly "templated precipitation," represent pathways to fabricating praseodymium oxides in forms other than simple powders, including nanorods, nanotubes, and other complex assemblies, which are crucial for advanced applications. researchgate.net

Integration in Polymer Systems for Electronic Device Development

The unique properties of polymers, such as excellent film-forming capabilities, make them suitable for creating thin films on various substrates from solution. rsc.org This has led to their exploration in electronic devices, particularly in resistive memory applications where they can be used as the active material. rsc.orgacs.org

Researchers have successfully synthesized novel praseodymium (Pr)-coordinated conjugated polymers for use in resistive switching memory devices. rsc.orgrsc.org These materials are typically created through a combination of palladium-catalyzed Suzuki coupling polycondensation and a coordination reaction. rsc.orgrsc.org The polymer backbone is often composed of moieties such as fluorene, phthalimide, and a coordination site like bipyridine or phenanthroline. rsc.orgbohrium.com

This compound serves as the precursor for the neutral Pr complex, which is then coordinated with the polymer chain. rsc.orgbohrium.com This method allows for the adjustment of the praseodymium content in the final polymer by varying the proportion of the coordinating unit (e.g., bipyridine). rsc.orgbohrium.com The introduction of the praseodymium complex into the polymer main chain has been identified as a critical factor influencing the device's memory performance. bohrium.com

The fabricated memory devices typically have an Indium Tin Oxide (ITO)/Polymer/Aluminum (Al) structure, which is created using a simple spin-coating process. rsc.orgrsc.org These devices have been shown to exhibit nonvolatile write-once-read-many-times (WORM) memory behavior, a desirable characteristic for data storage applications. rsc.orgrsc.orgbohrium.com

Interactive Table: Properties of Praseodymium-Coordinated Polymers for Memory Devices

Polymer Backbone ComponentsCoordination SiteDevice StructureMemory BehaviorKey FindingReference
Fluorene, PhthalimideBipyridineITO/Polymer/AlWORMPr-coordination enables resistive switching. rsc.org
Fluorene, PhthalimidePhenanthrolineITO/Polymer/AlWORMIntroduction of Pr complex is key to memory performance. bohrium.com

Role in High-k Dielectric Materials Research

The continuous scaling down of complementary metal-oxide-semiconductor (CMOS) transistors necessitates the reduction of the silicon dioxide (SiO₂) gate dielectric thickness. esrf.fr However, when this thickness approaches the nanometer scale, it results in unacceptably high leakage currents. esrf.fr This technological challenge has driven the search for alternative materials with a high dielectric constant (k), known as high-k dielectrics, to replace SiO₂. esrf.fr

Promising candidates for high-k dielectrics must possess not only a high dielectric permittivity but also a large band gap, excellent thermal stability when in contact with silicon, and a low density of interface states. esrf.fr Rare-earth oxides, and specifically praseodymium oxide, have emerged as strong contenders. esrf.fr Praseodymium oxide, in forms such as Pr₂O₃ and Pr₆O₁₁, exhibits a high dielectric constant of approximately 30 and demonstrates low leakage currents, making it suitable for potential applications in microelectronics. esrf.frwikipedia.org

Research into praseodymium oxide thin films, often prepared via molecular beam epitaxy from precursors like this compound, has shown that crystalline layers can be successfully grown on silicon substrates. esrf.frresearchgate.net These crystalline films display outstanding dielectric properties, including a very low leakage current density. researchgate.net Studies have also focused on understanding the interface between the praseodymium oxide film and the silicon substrate, where the formation of an interfacial layer is often observed. esrf.fr

Interactive Table: Dielectric Properties of Praseodymium Oxide vs. Silicon Dioxide

MaterialDielectric Constant (k)Band Gap (eV)Crystal Structure (Thin Film)Key Advantage as Gate DielectricReference
Silicon Dioxide (SiO₂)~3.9~9AmorphousEstablished technology, excellent interface with Si. esrf.fr
Praseodymium Oxide (Pr₂O₃/Pr₆O₁₁)~30~3.9-5.5CubicHigh k-value allows for thicker films, reducing leakage current. esrf.frwikipedia.org

Catalytic Applications of Praseodymium Iii Isopropoxide and Its Derivatives

General Catalytic Synthesis and Reaction Efficiency Enhancement

Praseodymium(III) isopropoxide serves as a catalyst that can significantly enhance the efficiency and yield of various chemical reactions. While specific data on the catalytic activity of this compound itself is part of ongoing research, the broader class of lanthanide(III) isopropoxides, including praseodymium, has demonstrated notable catalytic prowess.

In a study focusing on a tandem Meerwein-Ponndorf-Verley (MPV) reduction/Brook rearrangement/aldol reaction sequence, lanthanide triisopropoxides were shown to be effective catalysts. The reaction between silyl (B83357) glyoxylates and aldehydes proceeded rapidly in the presence of these catalysts. Notably, the choice of the lanthanide cation had a significant impact on the reaction time. This compound, with its larger ionic radius, facilitated faster reaction rates compared to other lanthanides like erbium. For instance, the reaction with benzaldehyde (B42025) reached over 98% conversion in approximately one minute when catalyzed by this compound, whereas the same reaction took 30 minutes with erbium(III) isopropoxide. This enhancement in reaction rate is attributed to the larger coordination sphere of praseodymium, which likely facilitates the necessary complex formation and the subsequent dissociation of the final product from the metal center.

The general reaction scheme is depicted below: R1CHO + R2COCOSiR3 + Ln(O-i-Pr)3 → R2CH(OH)COOSiR3

Photocatalytic Processes Initiated by Praseodymium(III) Systems

Derivatives of praseodymium(III) play a crucial role in photocatalysis, particularly in the degradation of environmental pollutants. By doping semiconductor materials like titanium dioxide (TiO2) with praseodymium, it is possible to enhance their photocatalytic activity, especially under visible light.

Praseodymium-doped titanium dioxide (Pr-doped TiO2) nanoparticles have shown high activity in the photocatalytic degradation of organic pollutants such as phenol (B47542). nih.govbohrium.com These photocatalysts are typically synthesized using a sol-gel method, often starting from titanium tetra-isopropoxide, a compound structurally related to this compound. nih.govbohrium.commetu.edu.tr The introduction of praseodymium ions into the TiO2 lattice creates defects and alters the electronic band structure, which in turn enhances the photocatalytic efficiency. rsc.org

The presence of Pr(III) ions can extend the light absorption of TiO2 into the visible region, allowing for the utilization of a broader spectrum of sunlight. nih.govjournalssystem.com Furthermore, Pr doping can inhibit the recombination of photogenerated electron-hole pairs, a key factor in improving photocatalytic activity. researchgate.net The enhanced surface area observed in Pr-doped TiO2 compared to its undoped counterpart also contributes to its superior performance. researchgate.netresearchgate.net

The photocatalytic efficiency of Pr-doped TiO2 is highly dependent on both the concentration of the praseodymium dopant and the calcination temperature used during its synthesis.

Doping Concentration: Studies have shown that there is an optimal concentration of praseodymium for maximizing photocatalytic activity. For the degradation of phenol, a Pr(III) concentration of 0.072 mol% in TiO2 was found to be optimal, leading to a significant increase in the degradation rate. nih.govbohrium.com Another study on phenol degradation under visible light found the highest photocatalytic activity at a dopant concentration of 0.25 mol% Pr. researchgate.net In the degradation of methyl orange, the optimal dopant amount was found to be 2.0 mol%. koreascience.kr Exceeding the optimal concentration can lead to a decrease in activity, possibly because the excess dopant ions can act as recombination centers for the photogenerated electron-hole pairs. nih.gov

Calcination Temperature: The temperature at which the Pr-doped TiO2 is calcined plays a critical role in determining its crystalline structure and, consequently, its photocatalytic properties. Higher calcination temperatures generally favor the transformation of the anatase phase of TiO2 to the more stable rutile phase. metu.edu.tr Research indicates that Pr-doping can inhibit this phase transformation, thereby stabilizing the highly photocatalytically active anatase phase at higher temperatures. metu.edu.trkoreascience.kr For the degradation of bisphenol A, a calcination temperature of 500°C was found to be optimal for Pr-doped TiO2. researchgate.neticm.edu.pl Similarly, for methyl orange degradation, the highest activity was achieved at 500°C. koreascience.kr One study on phenol degradation, however, reported the highest efficiency for particles calcined at 600°C, which possessed a mix of both anatase and rutile structures. bohrium.com

ParameterOptimal ValuePollutantReference
Pr Doping Concentration 0.072 mol%Phenol nih.govbohrium.com
0.25 mol%Phenol (Vis light) researchgate.net
1.2 mol%Bisphenol A researchgate.neticm.edu.pl
2.0 mol%Methyl Orange koreascience.kr
Calcination Temperature 500°CBisphenol A researchgate.neticm.edu.pl
500°CMethyl Orange koreascience.kr
600°CPhenol bohrium.com

The photodegradation of phenol using Pr-doped TiO2 has been shown to follow pseudo-first-order kinetics. nih.govbohrium.com The rate of degradation is influenced by several factors, including the initial concentration of the pollutant, the dosage of the photocatalyst, and the intensity of the light source. nih.govbohrium.com

Optimization studies have determined that for the degradation of phenol, a catalyst dosage of 1 g/L of Pr-doped TiO2 (with 0.072 mol% Pr) provides the most effective results. nih.govbohrium.com The rate constant of the pseudo-first-order reaction was observed to change with the initial phenol concentration, indicating that the reaction kinetics are complex and dependent on the substrate concentration. nih.govbohrium.com The reproducibility of the catalyst's performance in phenol photodegradation has also been confirmed, highlighting its potential for practical applications in water treatment. bohrium.com

Praseodymium-Doped Titanium Dioxide for the Degradation of Organic Pollutants (e.g., Phenol)

Specific Organic Transformations Catalyzed by Praseodymium(III)

Praseodymium(III) catalysts have demonstrated their utility in facilitating specific and often challenging organic transformations, leading to the synthesis of valuable organic scaffolds.

A notable application of praseodymium(III) catalysis is the direct, regioselective synthesis of C3-N-substituted coumarins from simple coumarins and azides. organic-chemistry.orgnih.govacs.org This reaction is efficiently catalyzed by praseodymium(III) triflate, Pr(OTf)3, a derivative of praseodymium(III). The significance of this method lies in its ability to achieve the desired transformation in good yields without the need for additional additives or ligands. organic-chemistry.orgnih.gov

The reaction proceeds via a proposed mechanism involving a 1,3-dipolar cycloaddition between the coumarin (B35378) and the azide (B81097), followed by ring cleavage and hydrogen migration, all facilitated by the Pr(OTf)3 catalyst. organic-chemistry.org Optimization of the reaction conditions revealed that using Pr(OTf)3 in toluene (B28343) at 120°C provided the highest yields. organic-chemistry.org This method is tolerant of a variety of functional groups on both the coumarin and azide starting materials, making it a versatile tool for the synthesis of a library of C3-N-substituted coumarins. organic-chemistry.org These compounds are of interest due to their potential biological activities, including anticancer properties. organic-chemistry.orgnih.gov

Reactant 1Reactant 2CatalystProductReference
CoumarinAzidePr(OTf)3C3-N-Substituted Coumarin organic-chemistry.orgnih.govacs.org

Spectroscopic and Electronic Characterization of Praseodymium Iii Isopropoxide Systems

Optical Absorption Spectroscopy of Praseodymium(III) Complexes

The optical absorption spectra of Praseodymium(III) compounds are distinguished by a series of relatively weak and sharp absorption bands in the UV, visible, and near-infrared regions. These bands arise from Laporte-forbidden f–f transitions, meaning they are formally forbidden by quantum mechanical selection rules, which accounts for their low intensity. acs.org The positions and intensities of these bands are influenced by the interaction between the Pr³⁺ ion and its surrounding ligands.

The absorption spectra of Pr(III) complexes feature bands corresponding to electronic transitions from the ³H₄ ground state to various excited states. nih.gov The interaction with ligands in the coordination sphere perturbs the energy levels of the Pr³⁺ ion, causing shifts in the positions of these absorption bands compared to the free ion. This phenomenon, known as the nephelauxetic effect, provides insights into the degree of covalency in the metal-ligand bond. nih.gov Greater shifts are indicative of increased covalent character.

Various spectral parameters can be calculated from the analysis of these 4f-4f bands to explore the nature of the coordination, including the degree of inner-sphere coordination and the extent of metal 4f-orbital involvement in bonding. nih.gov In aqueous solutions, these interactions can be weak, leading to smaller shifts and lower values for bonding and covalency parameters. nih.gov

Table 1: Typical UV-Visible Absorption Bands for Pr(III) Complexes Note: The exact positions of absorption maxima can vary depending on the specific ligand and host matrix.

Transition from ³H₄ Ground StateApproximate Wavenumber (cm⁻¹)
³H₆, ³F₂5,133
³F₃, ³F₄6,595
¹G₄9,851
¹D₂16,882
³P₀, ¹I₆, ³P₁, ³P₂21,773
Data sourced from reference nih.gov

The coordination environment—including the number of coordinating atoms (coordination number), the geometry of the complex, and the nature of the ligands—has a profound impact on the optical absorption properties of Pr(III) systems. nih.govwikipedia.org Altering the stoichiometry of the ligand environment, for instance by increasing the number of coordinated organic ligands, can lead to a significant increase in the molar extinction coefficient. mdpi.comresearchgate.net

When Pr(III) ions are introduced as a dopant into a host material such as a crystal or glass, the crystal field of the host matrix dictates the symmetry around the Pr(III) ion. This, in turn, influences the splitting of the energy levels and the probabilities of the f-f transitions. aalto.fi The covalency of the Pr-O bond, for example, can be affected by the composition of the host glass, which is reflected in the intensity parameters derived from the absorption spectra. researchgate.net The hypersensitive transitions of Pr(III) are particularly sensitive to changes in the coordination environment and can be used as a probe for structural changes.

Luminescence Properties and Photophysics

Praseodymium(III) is a noteworthy lanthanide ion due to its ability to emit light from multiple excited states, primarily the ³P₀ and ¹D₂ levels, resulting in luminescence across the visible and near-infrared regions. nih.govtripod.comresearchgate.net These shielded f-orbitals can lead to long excited state lifetimes and high luminescence yields, making Pr³⁺ a valuable dopant ion in optics and photonics. wikipedia.org The efficiency and characteristics of this luminescence are strongly dependent on the host matrix and the immediate coordination sphere of the ion.

Fluorescence spectrophotometry reveals the characteristic emission profile of Pr(III) complexes. Upon excitation, typically via an energy-absorbing ligand in a process known as the "antenna effect," the Pr(III) ion exhibits a series of sharp emission bands. mdpi.com This indirect excitation mechanism is often more efficient than direct excitation of the Pr³⁺ ion due to the low absorption cross-section of the f-f transitions. The ligand absorbs light (usually in the UV region) and transfers the energy to the metal center, which then luminesces. mdpi.commdpi.com

The emission spectra of Pr(III) complexes display several transitions originating from the ³P₀ and ¹D₂ excited states. The relative intensities of these emissions depend on the specific complex and its environment. mdpi.commdpi.com

Table 2: Common Emission Transitions Observed in Pr(III) Complexes

TransitionApproximate Emission Wavelength (nm)Region
³P₀ → ³H₄485 - 490Blue-Green
³P₀ → ³H₅527Green
¹D₂ → ³H₄594 - 610Orange-Red
³P₀ → ³H₆606 - 618Orange-Red
³P₀ → ³F₂618 - 645Red
¹D₂ → ¹G₄1060Near-Infrared
Data sourced from references mdpi.comtripod.commdpi.comresearchgate.net

Photon up-conversion is a nonlinear optical process where the absorption of two or more low-energy photons leads to the emission of a single higher-energy photon. nih.gov Praseodymium-doped materials are particularly effective at converting visible light (e.g., blue) into ultraviolet (UV) radiation, including in the UVC range (200–280 nm). mdpi.comnih.gov This capability is attributed to the favorable energy level structure of the Pr³⁺ ion. nih.gov

Two primary mechanisms are responsible for up-conversion in Pr³⁺ systems: nih.govacs.org

Excited State Absorption (ESA): A single Pr³⁺ ion in the ground state absorbs a photon to reach an intermediate excited state (e.g., ³P₀). Before it can relax, it absorbs a second photon, promoting it to a much higher energy level (e.g., the 4f¹5d¹ configuration), from which it emits a high-energy UV photon. acs.orgaip.org

Energy Transfer Up-conversion (ETU): Two nearby Pr³⁺ ions are excited to an intermediate state by two separate photons. One ion then transfers its energy to the other, promoting the recipient ion to a higher excited state while the donor ion returns to a lower state. The doubly excited ion then emits an up-converted photon. mdpi.comnih.gov

The dominant mechanism can depend on the Pr³⁺ concentration and the excitation conditions. acs.org Studies on Pr³⁺-doped nanoparticles and glasses have demonstrated efficient up-conversion, with the intensity of the up-converted light often showing a quadratic dependence on the incident pump power, confirming a two-photon process. acs.orgnih.gov

The luminescence quantum yield of Pr(III) complexes is often limited by non-radiative relaxation processes that compete with light emission. A major cause of this quenching is the presence of high-frequency oscillators, such as O-H bonds from coordinated water or alcohol molecules, in the vicinity of the Pr³⁺ ion. tripod.commdpi.com These vibrations can efficiently dissipate the excitation energy as heat.

Several strategies involving the modification of the coordination environment can be employed to mitigate this quenching and enhance the quantum yield:

Ligand Substitution: A primary strategy is to displace quenching solvent molecules (like water or methanol) from the inner coordination sphere and replace them with ligands that lack high-energy oscillators. tripod.commdpi.com The use of strong chelating ligands, such as bipyridyl or β-diketonates, can significantly enhance luminescence intensities by shielding the Pr³⁺ ion from quenchers. mdpi.com

Increasing Ligand Stoichiometry: Moving from a complex with fewer ligands to one with more (e.g., from a tris to a tetrakis complex) can increase the quantum yield. mdpi.comresearchgate.net This is attributed to both the removal of coordinated solvent molecules and potential changes in the symmetry of the coordination polyhedron. mdpi.com

Sensitization via the Antenna Effect: The selection of organic ligands that are efficient absorbers of light and can effectively transfer that energy to the Pr³⁺ ion is crucial for achieving high luminescence output. mdpi.com An efficient intramolecular energy transfer from the ligand's triplet state to the excited states of the Pr³⁺ ion is a key factor for bright emission. mdpi.com

By carefully designing the coordination environment, it is possible to minimize non-radiative decay pathways and maximize the radiative output from Praseodymium(III) systems.

Electrochemical Characterization of Praseodymium-Coordinated Polymers

The electrochemical properties of conjugated polymers containing praseodymium complexes have been investigated to determine their potential for use in electronic devices. rsc.org The introduction of praseodymium complexes into the polymer backbone can influence the material's energy levels and electrochemical behavior.

Cyclic voltammetry (CV) is a key technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these polymers. rsc.org For a series of fluorene-based polymers with varying concentrations of coordinated praseodymium, the HOMO levels were determined from the onset oxidation potentials. The LUMO levels were subsequently calculated by adding the optical band gap (determined from UV-vis absorption spectra) to the HOMO energy level.

The incorporation of praseodymium complexes into the polymer structure can lead to a slight broadening of the absorption peak and an extension of the absorption tails to longer wavelengths. This suggests a stronger inter-chain interaction due to the presence of the praseodymium atoms on the polymer backbone. rsc.org

Detailed electrochemical data for a series of praseodymium-coordinated polymers, denoted as PFPh(BipyPr)n where 'n' represents the molar feed ratio of the praseodymium complex, are presented below.

Table 1: Electrochemical Properties of Praseodymium-Coordinated Polymers

Polymer Onset Oxidation Potential (V) HOMO (eV) Optical Band Gap (eV) LUMO (eV)
PFPh(BipyPr)₄ 1.05 -5.45 2.98 -2.47
PFPh(BipyPr)₆ 1.04 -5.44 2.96 -2.48
PFPh(BipyPr)₈ 1.04 -5.44 2.95 -2.49
PFPh(BipyPr)₁₀ 1.03 -5.43 2.93 -2.50

Data sourced from research on conjugated polymers with coordinated praseodymium complexes. rsc.org

Advanced Characterization Techniques for Praseodymium Iii Isopropoxide Derived Materials

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a cornerstone technique for the structural characterization of crystalline materials. By analyzing the diffraction pattern of X-rays interacting with a sample, one can deduce information about the crystal structure, phase composition, and degree of crystallinity.

Powder X-ray Diffraction (PXRD) is an indispensable tool for identifying the crystalline phases present in a polycrystalline sample. When praseodymium(III) isopropoxide is used as a precursor in synthesis, for instance through sol-gel or thermal decomposition methods, the resulting material is often in powder form. PXRD is employed to confirm the formation of the desired praseodymium-containing compounds, such as praseodymium oxides or doped host lattices.

The technique works by directing a monochromatic X-ray beam at a powdered sample. The constructive interference of the scattered X-rays from the crystalline lattice planes produces a diffraction pattern of peaks at specific angles (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. By comparing the experimental diffraction pattern to standard patterns in databases like the International Centre for Diffraction Data (ICDD), the exact phases can be identified.

For example, in the synthesis of praseodymium oxides from this compound, PXRD can distinguish between different oxide phases, such as the cubic Pr₂O₃ or the more complex Pr₆O₁₁. materialsproject.org Research on materials like Pr-doped TiO₂ has utilized PXRD to confirm that the dopant ions have been incorporated into the host lattice without forming separate praseodymium oxide phases, which is crucial for the material's intended photocatalytic properties. researchgate.net The sharpness and intensity of the diffraction peaks also provide a qualitative measure of the material's crystallinity; sharp, well-defined peaks indicate high crystallinity, whereas broad humps suggest an amorphous or nanocrystalline nature.

Table 1: Representative PXRD Findings for Praseodymium-Containing Materials
Material SystemPrecursor/MethodKey PXRD FindingSignificance
Praseodymium Oxide (Pr₆O₁₁)Calcination of Pr(OH)₃ precursorDiffraction peaks matched the standard pattern for the cubic Fm3m space group of Pr₆O₁₁.Confirms the successful conversion of the hydroxide (B78521) precursor to the desired oxide phase. researchgate.net
Pr-doped TiO₂Sol-gel synthesisXRD patterns showed the retention of the TiO₂ anatase phase with no separate Pr-oxide peaks detected.Indicates successful incorporation of Pr ions into the titania host lattice. researchgate.net
(La₁₋ₓPrₓ)₀.₇Sr₀.₃MnO₃Sol-gel methodPhase transition from rhombohedral to orthorhombic structure observed as Pr content (x) increased.Demonstrates the influence of Pr-substitution on the crystal structure of perovskite materials. researchgate.net

While PXRD is excellent for phase identification in bulk powders, single-crystal X-ray diffraction provides the ultimate resolution for determining the precise atomic arrangement within a crystal. This technique is crucial for elucidating the exact molecular structure of praseodymium complexes and the detailed crystal structure of new materials derived from this compound.

For materials derived from this compound, this technique can reveal the coordination environment of the Pr³⁺ ion, which is fundamental to its chemical and physical properties. For example, studies on dinuclear praseodymium(III) complexes have used single-crystal XRD to reveal a nine-coordinate environment for each Pr³⁺ atom, defined by a combination of ligands and bridging acetate (B1210297) groups. scispace.com Such detailed structural information is invaluable for understanding reaction mechanisms and designing materials with specific catalytic or optical properties. Similarly, the structure of materials like praseodymium orthoscandate (PrScO₃) has been refined using this method, providing precise lattice parameters and atomic positions that are critical for its application as a substrate for thin-film growth. uni-hannover.de

Table 2: Crystal Structure Data from Single-Crystal XRD Analysis
CompoundCrystal SystemSpace GroupUnit Cell ParametersCoordination Number (Pr³⁺)
{Pr(L)(η²–OOCCH₃)(H₂O)₂[Pr(L)(η²–OOCCH₃)(H₂O)]}MonoclinicP2₁/na = 11.5388 Å, b = 14.1087 Å, c = 12.2833 Å, β = 102.211°9
PrScO₃OrthorhombicPnmaa = 5.780 Å, b = 8.025 Å, c = 5.608 ÅN/A
α-Pr(BH₄)₃CubicPa-3a = 11.0263 ÅN/A

Electron Microscopy (SEM, TEM, STEM)

Electron microscopy techniques use a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy. These methods are vital for visualizing the morphology, microstructure, and elemental composition of materials synthesized from this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of a material. In SEM, a focused beam of electrons is scanned across the sample's surface, and detectors collect the secondary electrons, backscattered electrons, and X-rays emitted from the surface. This information is used to generate high-resolution, three-dimensional-appearing images of the sample's morphology.

For materials derived from this compound, SEM is routinely used to assess particle shape, size, aggregation, and surface texture. researchgate.net For example, in the synthesis of oxide powders, SEM can reveal whether the particles are spherical, rod-like, or irregularly shaped, and if they exist as discrete particles or as larger agglomerates. nih.gov This morphological information is critical as it directly impacts properties such as catalytic activity, surface area, and powder packing density.

Furthermore, by analyzing a statistically significant number of particles from SEM images, a particle size distribution can be determined. researchgate.netmdpi.com This is often a critical quality control parameter, as many applications of nanomaterials are highly size-dependent. Automated image analysis software can process SEM micrographs to measure thousands of particles, providing robust statistical data on the average particle size and the breadth of the distribution. mdpi.com

Transmission Electron Microscopy (TEM) provides even higher resolution than SEM, enabling the visualization of a material's internal structure or nanostructure. nih.gov In TEM, a high-energy electron beam is transmitted through an ultra-thin sample. The interaction of the electrons with the sample forms an image that is magnified and focused onto an imaging device.

TEM is essential for characterizing the nanoscale features of materials synthesized from this compound. It can resolve individual nanoparticles, revealing their precise size and shape, and can also be used to visualize the internal pore structure of mesoporous materials. mdpi.com In nanocomposites, TEM can show the dispersion of praseodymium-containing nanoparticles within a matrix material. mdpi.com

Moreover, by operating in diffraction mode, TEM can be used to obtain selected area electron diffraction (SAED) patterns from nanoscale regions of the sample. This provides crystallographic information, allowing for phase identification of individual nanoparticles or grains, complementing the bulk information obtained from PXRD. nih.govntnu.no

Scanning Transmission Electron Microscopy (STEM) combines principles of both SEM and TEM. A finely focused electron beam is scanned across a thin sample, and various signals are collected, including transmitted electrons. When coupled with an Energy Dispersive X-ray (EDX) detector, the technique becomes a powerful tool for elemental analysis at the nanoscale. nih.gov

As the electron beam interacts with the sample, it causes the emission of characteristic X-rays whose energies are unique to each element. The EDX detector measures these X-rays, allowing for the identification and quantification of the elements present in a specific area of the sample. By scanning the beam across the sample and collecting an EDX spectrum at each point, a detailed elemental map can be generated, showing the spatial distribution of different elements within the nanostructure. nih.govresearchgate.net

For materials derived from this compound, STEM-EDX is invaluable for confirming the presence and distribution of praseodymium. In core-shell nanoparticles or doped materials, this technique can verify that the praseodymium is located in the desired region (e.g., the core, the shell, or distributed uniformly throughout the host). ntnu.no It provides direct, visual evidence of the material's elemental composition and homogeneity, which is crucial for understanding its synthesis and performance.

Table 3: Electron Microscopy Techniques and Their Applications
TechniquePrimary Information ObtainedTypical Application for Pr-Derived Materials
SEMSurface topography, particle size and shape, agglomeration state.Visualizing the morphology of Pr₆O₁₁ nanorods; determining the particle size distribution of catalyst powders. researchgate.net
TEMInternal microstructure, nanoparticle size and shape, crystallinity (via SAED).Imaging individual Pr-doped TiO₂ nanoparticles; identifying the crystal phase of a single nanocrystal. researchgate.netmdpi.com
STEM-EDXElemental composition, spatial distribution of elements (elemental mapping).Confirming the uniform distribution of Pr in a doped oxide; mapping Pr, O, and other elements in a composite material. nih.gov

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Coordination Site Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the coordination environment of ligands in materials derived from this compound. The method works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the bonds present in the molecule.

For metal alkoxides like this compound, the FTIR spectrum is dominated by the vibrational modes of the isopropoxide ligand. Analysis of these spectral features provides insight into the structure of the precursor and its transformation into the final oxide material. Detailed analysis of the spectra can reveal the presence of different local environments for the isopropoxide ligands, suggesting complex molecular structures. libretexts.org Key vibrational bands associated with the isopropoxide group include:

C-H stretching and bending modes from the methyl groups.

C-O stretching vibrations , which are particularly sensitive to the coordination environment.

Metal-Oxygen (Pr-O) stretching vibrations , typically found in the far-infrared region (below 600 cm⁻¹).

Changes in the position and shape of these bands during hydrolysis or thermal decomposition can be monitored to understand the reaction pathways. For example, the disappearance of C-H and C-O bands and the emergence of a broad Pr-O band would signify the conversion of the isopropoxide precursor to praseodymium oxide.

Table 2: Typical FTIR Absorption Bands for Metal Isopropoxide Complexes

Frequency Range (cm⁻¹)Vibrational ModeSignificance
~2800 - 3000C-H stretchingPresence of alkyl groups in the isopropoxide ligand.
~1300 - 1400C-H bendingConfirms the presence of the isopropoxide structure.
~1000 - 1150C-O stretchingSensitive to the ligand's coordination mode (terminal vs. bridging). libretexts.org
~800 - 950C-O stretching / CH rockingFurther confirms the isopropoxide framework. libretexts.org
400 - 600M-O stretching (e.g., Pr-O)Indicates the formation and structure of the metal-oxygen bond.

Frequency ranges are approximate and based on general data for metal isopropoxides. libretexts.org

Mass Spectrometry Techniques for Molecular Weight and Isotopic Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound and its derivatives, it is invaluable for determining molecular weight, confirming elemental composition through isotopic patterns, and elucidating molecular structure through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing thermally sensitive and complex organometallic compounds.

In a typical ESI-MS experiment, the this compound complex is ionized and transferred to the gas phase with minimal fragmentation, allowing for the detection of the molecular ion and confirmation of its molecular weight. Further analysis using tandem mass spectrometry (MS/MS) involves inducing fragmentation of the isolated molecular ion. The resulting fragmentation pattern provides structural clues. For metal-ligand complexes, fragmentation often occurs via the sequential loss of ligands. researchgate.net In the case of Pr(OCH(CH₃)₂)₃, the expected fragmentation pathways would involve:

Stepwise loss of isopropoxide radicals or isopropanol (B130326) molecules.

Cleavage of bonds within the isopropoxide ligand itself, leading to characteristic fragments.

Additionally, high-resolution techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to precisely quantify the praseodymium content and confirm its natural isotopic abundance in the final material. ethz.ch

Table 3: Plausible Ions in the Mass Spectrum of this compound

Ion FormulaDescriptionExpected m/z (for ¹⁴¹Pr)
[Pr(C₃H₇O)₃]⁺Molecular Ion318.1
[Pr(C₃H₇O)₂]⁺Loss of one isopropoxide ligand259.0
[Pr(C₃H₇O)]⁺Loss of two isopropoxide ligands200.0
[Pr]⁺Praseodymium ion140.9
[C₃H₇]⁺Isopropyl cation fragment43.1

Note: The observed ions and their abundance depend on the specific mass spectrometry technique and conditions used.

Quartz Crystal Microbalance (QCM) for Real-Time Deposition Monitoring

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique used for real-time monitoring of thin-film deposition processes, which are often employed to create praseodymium oxide layers from this compound precursors. nih.govacs.org The core of a QCM system is a thin piezoelectric quartz crystal disk sandwiched between two electrodes. acs.org Applying an alternating voltage causes the crystal to oscillate at a specific resonant frequency.

When a thin film is deposited onto the crystal's surface, the added mass causes a decrease in the resonant frequency. nih.gov This frequency change (Δf) is directly proportional to the added mass (Δm), a relationship described by the Sauerbrey equation for thin, rigid films. acs.org This allows for precise, real-time measurement of the film's growth rate and thickness with sub-nanogram sensitivity. nih.gov

QCM is particularly valuable in deposition techniques like CVD and Atomic Layer Deposition (ALD), where this compound might be used as a precursor. researchgate.net By monitoring the deposition rate in real-time, process parameters such as precursor flow rate, temperature, and pressure can be finely tuned to achieve the desired film thickness and quality. rsc.org More advanced QCM with dissipation monitoring (QCM-D) also measures the energy dissipation (ΔD) of the oscillating crystal, which provides information about the viscoelastic properties (i.e., softness or rigidity) of the deposited film. nih.gov

Table 4: Key Parameters in Quartz Crystal Microbalance (QCM) Analysis

ParameterSymbolDescriptionApplication in Material Deposition
Frequency ChangeΔfThe change in the crystal's resonant frequency. nih.govDirectly measures the mass of the deposited film, allowing for real-time thickness and rate monitoring. rsc.org
Dissipation ChangeΔDThe change in the energy dissipated by the oscillator. nih.govProvides information on the structural and mechanical (viscoelastic) properties of the film, such as its rigidity or softness. nih.gov
Deposition RateRThe change in mass or thickness over time (dΔm/dt).Used to control and stabilize the deposition process for consistent film quality. rsc.org
Film ThicknesstThe calculated thickness of the deposited layer.Ensures the final material meets precise thickness specifications for its intended application. researchgate.net

Theoretical and Computational Investigations of Praseodymium Iii Isopropoxide Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding Analysis

Advanced bonding analysis methods are often coupled with DFT calculations to provide deeper insights:

Natural Bond Orbital (NBO) Analysis: This method analyzes the calculated wave function in terms of localized, Lewis-like bonding units (bonds, lone pairs, core orbitals). For Praseodymium(III) isopropoxide, NBO analysis can quantify the charge distribution, revealing the ionic character of the Pr-O bond. It also describes the hybridization of the atomic orbitals involved in bonding and identifies key donor-acceptor interactions, such as the donation of electron density from the oxygen lone pairs of the isopropoxide ligand to vacant orbitals on the praseodymium center. These interactions are crucial for understanding the stability and reactivity of the complex. acs.orgnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM defines atoms and chemical bonds based on the topology of the electron density, a physically observable quantity. wikipedia.orgamercrystalassn.org By analyzing the electron density at the bond critical point (BCP) between the praseodymium and oxygen atoms, one can characterize the nature of the Pr-O interaction. Parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCP can distinguish between covalent (shared-electron) and ionic (closed-shell) interactions. For a predominantly ionic bond, as expected for Pr-O, one would typically find a low value of ρ and a positive value of ∇²ρ. pitt.edu

The table below illustrates typical data that could be obtained from an NBO analysis for a representative Pr-O bond in this compound, based on studies of similar lanthanide complexes.

InteractionDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)NBO Charge (Pr)NBO Charge (O)
LP(O) → LV(Pr)Lone Pair (Oxygen)Low-lying Vacant (Praseodymium)8.5+2.5 e-1.2 e

Molecular Dynamics and Monte Carlo Simulations for System Behavior Prediction

While quantum chemical calculations provide detailed information on static molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to predict the dynamic behavior of this compound systems over time. These methods are essential for understanding properties in the condensed phase, such as in solution or in the solid state.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve over time. nih.gov For this compound, MD simulations can be used to study:

Solvation Structure: In solution, MD can reveal the arrangement of solvent molecules around the complex, including the structure of the first and second solvation shells. rsc.org

Ligand Dynamics: The flexibility of the isopropoxide ligands, including bond rotations and conformational changes, can be monitored.

Aggregation and Oligomerization: Metal alkoxides are known to form oligomers (dimers, trimers, etc.) in solution. MD simulations can help elucidate the structures of these aggregates and the dynamics of their formation and dissociation. This is particularly relevant for understanding precursor behavior in sol-gel processes.

Monte Carlo (MC) Simulations: MC methods use random sampling to predict the properties of a system. nih.gov Instead of following a deterministic trajectory like MD, MC simulations generate a series of configurations, and the probability of accepting a new configuration depends on its energy. MC simulations are particularly useful for:

Exploring Conformational Space: MC methods can efficiently sample a wide range of molecular conformations, which can be important for flexible molecules like this compound.

Simulating Phase Equilibria: These simulations can be used to predict properties like vapor-liquid equilibria.

Modeling Oligomerization: MC simulations can be applied to study the equilibrium between monomeric and various oligomeric forms of lanthanide alkoxides in solution, providing insights into the thermodynamics of aggregation. nih.gov

Modeling of Metal-Ligand Interactions and Their Influence on Reactivity and Properties

Computational modeling provides a quantitative framework for understanding the interactions between the Pr(III) ion and the isopropoxide ligands. The nature of these interactions dictates the compound's structure, stability, and chemical reactivity.

The Pr-O bond in this compound is primarily ionic, arising from the large difference in electronegativity between the electropositive praseodymium ion and the electronegative oxygen atom. However, a degree of covalent character is also present, involving the overlap of praseodymium's vacant orbitals (e.g., 5d, 6s, 6p) with the filled lone-pair orbitals of the oxygen atom. nih.gov

Computational methods like DFT, NBO, and QTAIM are used to dissect these interactions:

Analysis of Orbital Contributions: NBO and other molecular orbital analyses can identify which specific orbitals on the metal and ligand are involved in bonding. For instance, they can quantify the contribution of Pr 5d orbitals to the acceptor orbitals in the Pr-O bond, which is a measure of the covalent contribution. acs.org

Understanding these metal-ligand interactions is crucial for predicting reactivity. For example, the lability of the isopropoxide ligand, which is important in catalytic cycles or sol-gel processes, is directly related to the strength and nature of the Pr-O bond. A more polarized, ionic bond might lead to faster ligand exchange rates.

Computational Studies on Metal Ion Species Distribution and Competition

In solution, particularly during chemical reactions like sol-gel synthesis or catalysis, this compound can exist in equilibrium with various other species. acs.orgmdpi.com Computational chemistry can model these complex systems to predict the distribution of different metal ion species and understand the competition between different ligands for the praseodymium center.

For example, in a sol-gel process, this compound is subjected to hydrolysis and condensation reactions. researchgate.netmdpi.com Computational modeling can be used to:

Calculate the relative energies and stabilities of various intermediate species, such as partially hydrolyzed complexes [Pr(OⁱPr)₃₋ₓ(OH)ₓ] and condensed oligomeric structures.

Simulate the reaction pathways for hydrolysis and condensation, identifying transition states and activation energies.

Predict how factors like pH, water concentration, and solvent affect the equilibrium distribution of these species.

This knowledge is vital for controlling the synthesis of praseodymium-based materials, as the nature of the precursor species in solution directly influences the structure and properties of the final oxide material. researchgate.net Similarly, in catalytic applications, understanding the speciation of the active catalyst and its interaction with substrates and inhibitors is key to optimizing reaction conditions.

Continuous Shape Measures (CShM) for Quantitative Analysis of Coordination Polyhedra Distortion

The coordination geometry around the praseodymium ion in its complexes is often not a perfect, idealized polyhedron (e.g., a perfect octahedron or tetrahedron). Instead, it is typically distorted due to factors like the steric bulk of the ligands, crystal packing forces, or electronic effects. The Continuous Shape Measures (CShM) method provides a powerful tool to quantify the degree of this distortion. bohrium.com

CShM analysis works by calculating a numerical value, S, that represents the "distance" between the actual coordination polyhedron of the complex and an ideal reference polyhedron. A value of S = 0 indicates a perfect match with the ideal shape, while larger values signify greater distortion. researchgate.net

For a monomeric, unsolvated Pr(OⁱPr)₃ molecule, a trigonal planar geometry might be expected. However, in the solid state or in solution, oligomerization or solvent coordination can lead to higher coordination numbers, such as a distorted octahedral geometry around the praseodymium center. CShM can be used to precisely describe this geometry. For example, one could compare the Pr coordination sphere to both an ideal octahedron (OC-6) and an ideal trigonal prism (TPR-6), the two most common six-coordinate geometries. The shape with the lower S value is the better description of the actual geometry.

The following interactive table presents hypothetical CShM values for a six-coordinate this compound derivative, illustrating how the method quantifies the distortion from ideal polyhedra.

ComplexReference PolyhedronCShM Value (S)Interpretation
Hypothetical [Pr(OⁱPr)₃(L)₃]Octahedron (OC-6)1.85The coordination sphere is best described as a distorted octahedron.
Trigonal Prism (TPR-6)14.20The coordination sphere is highly distorted from a trigonal prism.

By providing a quantitative measure of distortion, CShM analysis allows for systematic comparisons across a series of related compounds and helps to establish structure-property relationships. researchgate.net For instance, the degree of distortion can influence the electronic and magnetic properties of the praseodymium center.

Emerging Research Directions and Future Prospects

Rational Design of Novel Praseodymium(III) Isopropoxide Precursors for Next-Generation Deposition Techniques

This compound is a valuable precursor for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which are crucial for manufacturing microelectronics and optical coatings. smolecule.com The rational design of novel precursors based on the isopropoxide framework is a key area of research aimed at enhancing their performance in these deposition techniques.

The primary goals of precursor design include improving volatility and thermal stability to prevent decomposition during vaporization and deposition. azonano.com For ALD, precursors must exhibit self-limiting reactivity with the substrate surface. azonano.com Modifications to the isopropoxide ligand or the synthesis of heterometallic alkoxides are promising strategies. For instance, the use of donor-functionalized alkoxide ligands can improve the physical properties of the precursor. While research into modifying this compound is ongoing, studies on other metal alkoxides provide a roadmap. For example, aluminum tri-sec-butoxide has been investigated as a non-pyrophoric liquid precursor for the ALD of alumina, highlighting the potential for designing safer and more efficient precursors. researchgate.net

Future research will likely focus on synthesizing this compound derivatives with tailored properties for specific deposition applications. This could involve the introduction of different functional groups to the isopropoxide ligand to modulate the precursor's reactivity and volatility.

Table 1: Key Considerations in Precursor Design for Deposition Techniques

PropertyDesired Characteristic for ALD/CVDRationale
Volatility HighEnables efficient transport of the precursor to the substrate.
Thermal Stability HighPrevents premature decomposition in the gas phase or on the substrate.
Reactivity Self-limiting (for ALD)Ensures controlled, layer-by-layer growth of thin films.
Purity HighMinimizes contamination of the deposited film.
Safety Non-pyrophoric, low toxicityEnhances handling safety and reduces environmental impact.

Exploration of New Catalytic Transformations and Reaction Mechanisms

While praseodymium oxides derived from various precursors have shown catalytic activity in reactions like CO oxidation and the synthesis of chromene derivatives, the direct catalytic applications of this compound are an emerging field. nih.govresearchgate.net The compound serves as a precursor for praseodymium-based catalysts, which are being investigated for polymerization reactions and the degradation of organic pollutants. smolecule.com

A notable area of exploration is in ring-opening polymerization (ROP). Although direct studies on this compound are limited, research on analogous neodymium(III) isopropoxide in combination with methylaluminoxane (B55162) (MAO) has demonstrated high efficiency in isoprene (B109036) polymerization, yielding high cis-1,4 stereoregularity. researchgate.net This suggests that this compound could also be an effective catalyst for similar transformations. The mechanism for such metal alkoxide-catalyzed ROP reactions generally proceeds via a coordination-insertion mechanism. kocaeli.edu.tr

Future research is expected to focus on elucidating the specific catalytic activities of this compound in various organic transformations and understanding the underlying reaction mechanisms. This will involve detailed kinetic studies and characterization of catalytic intermediates.

Development of Praseodymium-Containing Materials with Tailored Optoelectronic and Magnetic Properties

Praseodymium is known for its unique magnetic, electrical, chemical, and optical properties. nih.gov this compound serves as a versatile precursor for creating materials that leverage these properties. By carefully controlling the synthesis conditions, it is possible to produce praseodymium-containing materials with tailored optoelectronic and magnetic characteristics.

Optoelectronic Properties: Praseodymium doping in various host materials can significantly alter their photoluminescent properties. For instance, Pr³⁺-doped Ba₀.₅Ca₀.₅TiₓZr₍₁₋ₓ₎O₃ perovskite ceramics exhibit intense red photoluminescence. nih.gov Similarly, Pr³⁺-doped WO₃ particles have shown tunable photoluminescent and photocatalytic properties. nih.gov The use of this compound in sol-gel or other solution-based methods offers a route to homogeneously incorporate praseodymium ions into these host lattices, thereby controlling the resulting optical properties. smolecule.com The development of praseodymium-doped phosphors for lighting applications and luminescent materials for bioimaging are active areas of research. smolecule.com

Magnetic Properties: Praseodymium is paramagnetic at temperatures above 1 K. nih.gov Nanoparticles of praseodymium-containing materials, which can be synthesized from isopropoxide precursors, are of interest for their magnetic properties. For example, praseodymium-doped cobalt ferrite (B1171679) nanoparticles have been studied for their temperature-dependent magnetic response, with potential applications in permanent magnets and information storage. nih.gov The synthesis of praseodymium-containing nanoparticles via the decomposition of alkoxide precursors allows for control over particle size and composition, which in turn influences their magnetic behavior. smolecule.com

Table 2: Properties of Praseodymium-Containing Materials from Alkoxide Precursors

Material TypeTargeted PropertyPotential Application
Pr³⁺-doped PerovskitesIntense PhotoluminescenceSolid-state lighting, Displays
Praseodymium-doped OxidesPhotocatalysisEnvironmental remediation
Praseodymium-doped FerritesEnhanced Magnetic CoercivityPermanent magnets, Data storage
Praseodymium Oxide NanoparticlesHigh Dielectric ConstantMicroelectronics

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Domains

The unique properties of praseodymium-containing materials derived from isopropoxide precursors are fostering interdisciplinary research, bridging chemistry with fields such as biomedical imaging and energy storage.

In biomedical imaging , nanoparticles with specific magnetic or luminescent properties are highly sought after as contrast agents or probes. nih.gov The ability to synthesize praseodymium-based nanoparticles with controlled size and surface chemistry using this compound opens up possibilities for developing novel imaging agents. smolecule.com For instance, upconversion nanoparticles, which often contain lanthanide elements like praseodymium, are being explored for fluorescence imaging. nih.gov

In the field of energy storage , materials with high electrical conductivity and oxygen storage capacity are crucial for applications like solid oxide fuel cells (SOFCs) and supercapacitors. Praseodymium oxides, which can be synthesized from isopropoxide precursors, have been investigated for these applications. researchgate.netfuelcellmaterials.com For example, praseodymium oxide/polypyrrole nanocomposites have shown promise as electrode materials for supercapacitors. researchgate.net

Future interdisciplinary research will likely see the integration of this compound chemistry into the development of advanced functional materials for a wide array of applications, from targeted drug delivery systems to next-generation energy conversion devices.

Q & A

Q. Key Physical Properties

PropertyValueSource
CAS RN19236-14-7
Molecular FormulaC₉H₂₁O₃Pr
AppearanceGreen crystalline powder
Sublimation Conditions175°C at 0.04 mmHg

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Characterization requires a combination of:

  • Elemental Analysis : To confirm stoichiometry (e.g., %C, %H, %Pr).
  • FT-IR Spectroscopy : To identify isopropoxide ligand vibrations (C-O stretching at ~1100 cm⁻¹ and Pr-O bonds at ~400–500 cm⁻¹) .
  • NMR Spectroscopy : Limited utility due to paramagnetic Pr(III), but ¹H NMR in coordinating solvents (e.g., THF) can provide ligand environment insights .
  • X-ray Diffraction (XRD) : For crystallographic structure determination .

Basic: What are the critical safety protocols for handling this compound?

This compound is moisture-sensitive and reacts violently with water. Key protocols include:

  • Personal Protective Equipment (PPE) : Gloves, safety goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation of sublimed particles.
  • Storage : In airtight containers under inert gas (argon/nitrogen) at 0–6°C to prevent degradation .

Advanced: How can researchers stabilize and study praseodymium in the +IV oxidation state using isopropoxide-derived complexes?

Recent breakthroughs show that praseodymium(IV) complexes can be synthesized by oxidizing Pr(III) precursors with strong oxidizing agents (e.g., [N(C₆H₄Br)₃][SbCl₆]). The Pr(IV) complex [Pr(OSiPh₃)₄(MeCN)₂] was characterized via UV-vis spectroscopy (absorption bands at 450–600 nm), magnetometry (reduced magnetic moment vs. Pr(III)), and cyclic voltammetry (oxidative stability up to +1.5 V vs. Ag/Ag⁺) .

Q. Key Data for Pr(IV) Complex Stability

TechniqueObservationImplication
Magnetometryμ_eff = 2.2 μ_BConfirms +IV oxidation
Cyclic VoltammetryE₁/₂ = +1.2 V (vs. Ag/Ag⁺)Oxidative stability
DFT CalculationsPr(IV) electronic configurationValidates ligand field effects

Advanced: How does this compound interact with carboxylate ligands, and what implications does this have for coordination chemistry?

Pr(III) exhibits strong affinity for carboxylate groups, forming stable complexes in aqueous or organic media. In the Pr(III)-acetate system, coordination occurs via deprotonated carbonyl oxygen at pH < 6.5. Researchers must optimize pH and ligand-to-metal ratios to prevent precipitation. This behavior is critical for designing catalysts or luminescent materials .

Advanced: What role does this compound play in deposition processes for functional materials?

This compound is a precursor in chemical vapor deposition (CVD) for oxide thin films (e.g., Pr₆O₁₁). Key parameters include:

  • Temperature : 300–500°C for controlled decomposition.
  • Carrier Gas : Argon/O₂ mixtures to regulate oxidation.
  • Substrate Compatibility : Silicon or quartz for epitaxial growth. Applications include optical coatings and corrosion-resistant layers .

Advanced: How can researchers address contradictions in reported magnetic properties of praseodymium complexes?

Discrepancies in magnetic moments (e.g., μ_eff variations) arise from ligand field effects or impurities. Mitigation strategies:

  • High-Purity Synthesis : Use >99.95% precursors to minimize paramagnetic contaminants .
  • Low-Temperature SQUID Measurements : To reduce thermal noise.
  • Comparative Studies : Benchmark against well-characterized Pr(III) standards (e.g., PrCl₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.